Rhodanine, 3-(o-tolyl)-
Overview
Description
Rhodanine, 3-(o-tolyl)- is a heterocyclic compound belonging to the thiazolidinone family. It is characterized by a thiazolidine ring with a carbonyl group at the fourth position and a thioxo group at the second position. The compound is known for its diverse biological activities and is widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Rhodanine derivatives have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . PRL-3 is a protein that plays a crucial role in cell migration and invasion, particularly in the context of cancer .
Mode of Action
It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond , which could explain their inhibitory activity against PRL-3 .
Biochemical Pathways
Given its inhibitory activity against prl-3, it can be inferred that it may impact pathways related to cell migration and invasion .
Result of Action
Rhodanine derivatives, such as Rhodanine, 3-(o-tolyl)-, have been found to inhibit the migration and invasion of PRL-3 overexpressing colon cancer cells . This suggests that they may have potential therapeutic applications in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Rhodanine derivatives have been found to interact with various enzymes and proteins. For instance, some rhodanine derivatives have been shown to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . The nature of these interactions involves the binding of the rhodanine derivative to the active site of the enzyme, leading to its inhibition .
Cellular Effects
The cellular effects of “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” are largely related to its inhibitory effects on certain enzymes. For example, inhibition of PRL-3 can lead to reduced migration and invasion of cancer cells . This suggests that “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” involves binding interactions with biomolecules, leading to changes in their activity. For instance, by binding to and inhibiting PRL-3, “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
It is known that rhodanine derivatives can have long-term effects on cellular function, such as inhibiting the migration and invasion of cancer cells .
Dosage Effects in Animal Models
Rhodanine derivatives have been shown to have anticancer properties, suggesting potential therapeutic applications .
Metabolic Pathways
Rhodanine derivatives are known to interact with various enzymes, suggesting that they may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine, 3-(o-tolyl)- can be synthesized through various methods. . The reaction typically occurs in an aqueous medium at elevated temperatures.
Industrial Production Methods: Industrial production of Rhodanine, 3-(o-tolyl)- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Rhodanine, 3-(o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Rhodanine, 3-(o-tolyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is used in the development of drugs for treating diabetes, inflammation, and cancer.
Industry: Rhodanine derivatives are used in the production of dyes and pigments
Comparison with Similar Compounds
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Comparison: Rhodanine, 3-(o-tolyl)- is unique due to the presence of the o-tolyl group, which enhances its biological activity and specificity. Compared to other rhodanine derivatives, it exhibits higher potency in antimicrobial and anticancer assays .
Properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHQDWJIHNEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178112 | |
Record name | Rhodanine, 3-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-37-4 | |
Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23522-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-o-Tolylrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Rhodanine, 3-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(o-Tolyl)rhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-O-TOLYLRHODANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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